2-Methylacridine-9-carbaldehyde
Description
Significance of Acridine (B1665455) Scaffolds in Chemical Research
The acridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science. informativejournals.commdpi.com Acridine derivatives have long been recognized for their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. ontosight.aiinformativejournals.comnih.gov The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to its biological effects, particularly its use in anticancer therapies by inhibiting enzymes like topoisomerase. informativejournals.comresearchgate.netresearchgate.netrsc.org The inherent fluorescence of many acridine derivatives also makes them valuable as biochemical probes for studying nucleic acids and other biological molecules. ontosight.ai The adaptability of the acridine structure allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties. researchgate.net
Role of 9-Substituted Acridines in Organic Synthesis and Functional Materials
The ninth position of the acridine ring is particularly reactive and serves as a key site for introducing various functional groups, leading to a diverse class of 9-substituted acridines. nih.gov The substituent at this position significantly influences the molecule's chemical and biological properties. nih.gov For instance, the introduction of an aldehyde group, as seen in 2-Methylacridine-9-carbaldehyde, provides a reactive handle for further synthetic transformations. This aldehyde can be readily converted into other functional groups, such as oximes, imines, and hydrazones, paving the way for the creation of more complex and functionally diverse molecules. nih.govclockss.org These derivatives are explored for their potential in developing new therapeutic agents and functional materials with specific optical and electronic properties. ontosight.ainih.gov
Historical Context of Acridine Chemistry and its Derivatives
The history of acridine chemistry dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. informativejournals.comwikipedia.org Initially, acridine derivatives found use as dyes due to their vibrant colors, though their popularity in this area has waned due to issues with lightfastness. wikipedia.org The turn of the 20th century marked a shift towards exploring the medicinal properties of acridines, leading to the discovery of their antiseptic and antimicrobial activities. ptfarm.pl Over the decades, research has unveiled the vast therapeutic potential of acridine derivatives, particularly as anticancer agents. informativejournals.comresearchgate.net The development of synthetic methods, such as the Bernthsen acridine synthesis, has been instrumental in creating a wide array of acridine-based compounds for scientific investigation. informativejournals.comwikipedia.org The continuous exploration of acridine chemistry underscores its enduring importance in the quest for new drugs and functional materials. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-methylacridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBZGMVFXCKDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990609 | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-29-5 | |
| Record name | 2-Methyl-9-acridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70401-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070401295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylacridine-9-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 2 Methylacridine 9 Carbaldehyde
Reactivity of the Acridine (B1665455) Nitrogen Atom
Similar to its parent heterocycle, acridine, 2-Methylacridine-9-carbaldehyde exhibits basic properties. scispace.com The lone pair of electrons on the sp²-hybridized nitrogen atom makes it susceptible to protonation by acids. pharmaguideline.com This characteristic allows it to act as a weak base (acridine has a pKa of 5.6) and form acridinium (B8443388) salts when treated with strong acids. scispace.compharmaguideline.comthieme-connect.com The protonation occurs at the ring nitrogen, resulting in the formation of a positively charged acridinium ion, which is typically soluble. pharmaguideline.com In the case of amino-substituted acridines, the initial protonation consistently occurs at the ring nitrogen atom. pharmaguideline.com This salt formation is a fundamental reaction of the acridine nucleus.
The nitrogen atom of the acridine ring is the principal nucleophilic center of the molecule, readily undergoing N-alkylation reactions. thieme-connect.com N-methylation is a common transformation, typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. thieme-connect.com This reaction converts the tertiary amine within the acridine ring into a quaternary N-methylacridinium salt. thieme-connect.com For instance, the related compound 9-methylacridine (B196024) is methylated with methyl iodide to produce 9,10-dimethylacridin-10-ium iodide. rsc.org
This quaternization of the nitrogen atom significantly alters the molecule's electronic properties. The formation of the positively charged acridinium salt increases the electron deficiency of the entire ring system, which in turn modifies the reactivity of the substituent at the 9-position. thieme-connect.com
| Reaction | Reagent | Product Type | Reference |
| N-Methylation | Methyl iodide | N-methylacridinium salt | thieme-connect.com |
| N-Methylation | Dimethyl sulfate | N-methylacridinium salt | thieme-connect.com |
| N-Methylation | Methyl triflate | N-methylacridinium salt | thieme-connect.com |
Transformations of the Aldehyde Functionality at the 9-Position
The aldehyde group at the 9-position is an electrophilic center that participates in a wide array of chemical transformations, including the formation of imine derivatives and various condensation reactions.
The aldehyde group of this compound readily reacts with hydroxylamine (B1172632) to form the corresponding oxime. This reaction is a standard method for derivatizing aldehydes and ketones. youtube.com Specifically, this compound is converted to this compound oxime by treatment with hydroxylamine hydrochloride in ethanol (B145695). nih.gov This oxime serves as a stable intermediate for further synthetic modifications. nih.gov
Beyond oximes, the aldehyde can also form other imine derivatives, such as hydrazones. The condensation of acridine aldehydes with various hydrazides is a known synthetic route. nih.govclockss.org For example, acridine-4-carbaldehyde reacts with benzohydrazides to yield N'-acylhydrazones, demonstrating a versatile pathway for creating complex molecular hybrids. nih.gov
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| This compound | Hydroxylamine hydrochloride (H₂NOH·HCl) | Ethanol (EtOH) | This compound oxime | Not specified | nih.gov |
The aldehyde functionality at the 9-position is a key site for condensation reactions, allowing for the extension of the molecular structure and the introduction of new functional groups. These reactions typically involve the nucleophilic attack on the aldehyde carbon by a nitrogen-containing compound, followed by the elimination of water.
A prominent example is the condensation with hydrazides to form hydrazones. clockss.org Substituted N'-(acridin-9-ylmethylene)hydrazides can be prepared by reacting an acridine carbaldehyde with the appropriate hydrazide. clockss.org This methodology allows for the synthesis of elaborate structures by linking the acridine core to other chemical moieties. For instance, acridin-4-carbaldehyde has been condensed with a series of benzohydrazides in refluxing ethanol to produce various N'-[(E)-(Acridin-4-yl)methylidene]benzohydrazide derivatives in good yields. nih.gov Similar reactivity is expected for this compound, providing a pathway to a diverse range of hydrazone derivatives.
The derivatives formed from the aldehyde group can undergo subsequent transformations to yield more complex molecules. The oxime of this compound, for example, is a versatile intermediate. It can be chlorinated with chlorine gas to produce N-Hydroxy-2-methylacridine-9-carbimidoyl chloride hydrochloride. nih.gov This chlorooxime is a precursor to nitrile oxides, which can then participate in [3+2] cycloaddition reactions with alkynes to form 3-(acridin-9-yl)isoxazoles. nih.gov
| Reactant | Reagent(s) | Solvent(s) | Product | Yield | Reference |
| This compound oxime | Chlorine (Cl₂) | Dichloromethane (DCM), Dimethylformamide (DMF) | N-Hydroxy-2-methylacridine-9-carbimidoyl chloride hydrochloride | 83% | nih.gov |
Another potential derivatization pathway involves the oxidation of the aldehyde group. Aldehyde oxidase (AOX) enzymes are known to catalyze the oxidation of aldehydes and various heteroaromatic rings. nih.gov In a laboratory setting, the aldehyde group of acridine-4-carbaldehyde has been oxidized to a carboxylic acid, which was then converted into an ester and subsequently a carbohydrazide, highlighting the synthetic utility of the aldehyde as a precursor to other functional groups. nih.gov
Reactivity of the Acridine Ring System
The acridine ring system is an aza-derivative of anthracene (B1667546) and shares chemical similarities with pyridine (B92270) and quinoline. pharmaguideline.com The nitrogen atom's presence significantly influences the electron distribution within the aromatic system, making certain positions more susceptible to either electrophilic or nucleophilic attack.
Electrophilic Substitution Patterns on the Benzenoid Rings (e.g., at 2- and 7-positions)
Electrophilic substitution reactions on the acridine nucleus preferentially occur on the electron-rich benzenoid rings rather than the electron-deficient pyridine ring. The electrophile typically attacks the 2- or 7-position, often leading to di-substitution. pharmaguideline.com This is a general characteristic of the acridine system. pharmaguideline.comhumanjournals.com The introduction of an electrophile involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. uomustansiriyah.edu.iq The stability of this intermediate directs the substitution to these specific positions.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. geeksforgeeks.orglibretexts.org For instance, nitration of acridine with a mixture of concentrated nitric and sulfuric acids yields mixed isomers. humanjournals.comgeeksforgeeks.org Similarly, halogenation can introduce chlorine or bromine into the aromatic rings, often catalyzed by a Lewis acid like iron(III) chloride. libretexts.org The presence of the methyl group at the 2-position in this compound is expected to activate this ring towards further electrophilic attack, potentially directing incoming electrophiles to other positions on the same ring.
Table 1: Electrophilic Substitution Reactions of Acridine
| Reaction | Reagents | Typical Products |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Mixture of nitroacridines |
| Halogenation | Cl₂ or Br₂, FeCl₃ or FeBr₃ | Mixture of halogenated acridines |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Acridinesulfonic acids |
Nucleophilic Substitution Preferences, particularly at the 9-Position
The 9-position of the acridine ring is electronically deficient due to the influence of the adjacent nitrogen atom, making it highly susceptible to nucleophilic attack. pharmaguideline.comhumanjournals.comthieme-connect.com This preference is a key feature of acridine chemistry. researchgate.net Consequently, nucleophilic substitution reactions are a primary method for functionalizing the acridine core at this position. mdpi.com
A common precursor for these reactions is a 9-chloroacridine (B74977) derivative, which can be synthesized from the corresponding acridone (B373769). mdpi.com For instance, 2-methyl-9-chloroacridine can readily react with various nucleophiles, such as aromatic amines, to yield a range of 2-methyl-9-substituted acridines. mdpi.comcore.ac.uk The reaction of acridine with sodium amide in liquid ammonia, for example, produces 9-aminoacridine (B1665356). humanjournals.com The reactivity towards nucleophiles is further enhanced in quaternary salts of acridine. pharmaguideline.comhumanjournals.com
The rate and mechanism of nucleophilic substitution at the C9 carbon are significantly influenced by the surrounding environment and the nature of the substituents on the acridine ring. researchgate.net
Oxidative Transformations of the Acridine Ring (e.g., to Acridone, Oxidative Ring Cleavage)
The acridine ring system can undergo various oxidative transformations. Oxidation with reagents like dichromate in acetic acid typically converts acridine into acridone. pharmaguideline.com A notable example is the oxidation of 9-acridinemethanol to 9-acridinecarboxaldehyde, which can proceed efficiently in a simple acidic aqueous solution under an ambient atmosphere. nih.gov This suggests that the aldehyde group in this compound would likely be stable under these specific oxidative conditions, while the acridine core itself could be transformed.
More aggressive oxidation, such as with potassium permanganate (B83412) (KMnO₄) in an alkaline medium, can lead to oxidative ring cleavage, resulting in the formation of quinoline-2,3-dicarboxylic acid. pharmaguideline.com This demonstrates that under harsh oxidative conditions, the tricyclic acridine structure can be broken down.
Reductive Transformations of the Acridine Core
The acridine ring can be selectively reduced under different conditions. Catalytic hydrogenation can selectively reduce the benzene (B151609) rings. pharmaguideline.com Conversely, reduction with zinc and hydrochloric acid selectively reduces the central pyridine ring, yielding 9,10-dihydroacridine. pharmaguideline.com
Pulse radiolysis studies have been used to investigate the one-electron reduction of acridine derivatives. For instance, acridine-1,8-dione in a neutral aqueous solution reacts with a hydrated electron to form a transient electron adduct. acs.org The reversible transformation between the oxidized and reduced forms of acridine derivatives, such as 10-methylacridine, has also been studied, highlighting the redox activity of the acridine core. ewha.ac.krrsc.org
Acridine Ring Cleavage in Specific Reaction Conditions
While the acridine ring is generally stable, it can undergo cleavage under specific conditions. For instance, some 9-aminoacridine derivatives have been observed to cleave the acridine ring in the presence of primary aliphatic amines. mdpi.com Additionally, certain quaternary pyridinium (B92312) salts derived from acridine can undergo ring-opening reactions of the pyridine ring in basic solutions, a process known as the Zincke-Koenig reaction. clockss.org Anaerobic conditions can also lead to the initial ring cleavage of acridine, producing compounds like 2-methylquinoline (B7769805) and benzoic acid. nih.gov
Photochemical Transformations of Acridine-Based Hybrid Molecules
Acridine derivatives are known to be photoactive. elsevierpure.com Upon photoexcitation, acridine and its derivatives can participate in various chemical reactions. For example, photoexcited acridine can interact with carboxylic acids to form radical pairs through proton and electron transfer. elsevierpure.com
Acridine-based hybrid molecules have been designed for specific photochemical applications. For instance, acridine–isoxazole (B147169) hybrids, when irradiated with blue light, undergo the addition of hydrogen-donor solvents to the acridine system, yielding 9-substituted acridanes. mdpi.com In contrast, acridine–azirine hybrids have shown resistance to irradiation in the UV/visible boundary region. mdpi.com
Furthermore, acridine radicals, generated in situ from the single-electron reduction of an acridinium derivative, can act as potent single-electron reductants upon excitation with 390 nm light. nih.gov These excited radical species have been utilized in photoredox catalysis for transformations like the reductive dehalogenation of aryl halides. nih.gov The design of hybrid molecules often involves combining the acridine scaffold with other pharmacophores to achieve desired biological or chemical properties. mdpi.com Pyridine-linked bis-acridine chromophores have been synthesized as photonucleases that can cleave DNA upon irradiation, with their activity being dependent on the presence of copper(II). nih.gov
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Methylacridine-9-carbaldehyde, various NMR methods provide specific insights into its proton and carbon framework, as well as the characteristics of its nitrogen heteroatom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the spectrum would reveal distinct signals corresponding to the aldehyde proton, the aromatic protons on the acridine (B1665455) core, and the protons of the methyl group.
The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will resonate in the range of δ 7.5-8.5 ppm, with their specific shifts and coupling patterns dependent on their position on the acridine rings. The methyl group (CH₃) protons will appear as a singlet in the upfield region, generally around δ 2.5 ppm. For instance, in the related compound 9-phenylacridine-2-carbaldehyde, the aldehyde proton appears at δ 10.02 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | 9.8 - 10.2 | Singlet |
| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplets, Doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
The aldehyde carbonyl carbon is highly deshielded and typically resonates in the range of δ 190-200 ppm. researchgate.net The carbons of the aromatic acridine system appear between δ 120-150 ppm. researchgate.net The methyl carbon signal is found in the upfield region of the spectrum, usually around δ 20-25 ppm. researchgate.net For example, the aldehyde carbon in the similar structure 9-phenylacridine-2-carbaldehyde is observed at δ 191.5 ppm, and the methyl carbon in 2-methyl-9-phenylacridine (B282132) is at δ 22.4 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-Ar) | 120 - 150 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the electronic environment of nitrogen atoms. For this compound, the nitrogen atom is part of a pyridine-like system within the acridine heterocycle. The chemical shift of such a nitrogen atom is sensitive to the electronic effects of substituents on the ring. mdpi.com In related heterocyclic systems, the resonance for a "pyridine-like" nitrogen atom can vary, but provides direct information on its electronic state. mdpi.com Studies on acridine derivatives have shown that ¹⁵N NMR is valuable for structural analysis. nih.gov
Studies of Configurational and Conformational Isomerism via NMR
NMR techniques, particularly two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for studying the three-dimensional structure of molecules, including configurational and conformational isomers. While specific studies on this compound are not detailed, research on related acridine-based hydrazones demonstrates this application. nih.gov In these systems, duplicated signals in ¹H, ¹³C, and ¹⁵N NMR spectra can indicate the presence of different conformers, such as those arising from rotation around single bonds (e.g., E/Z conformers around an N-N bond). nih.gov NOESY experiments can then be used to establish the spatial proximity between specific protons, confirming the identity of each conformer. nih.gov This methodology could be applied to derivatives of this compound to elucidate their conformational preferences in solution.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to confirm its elemental formula. For this compound (C₁₅H₁₁NO), the exact mass can be calculated and compared to the experimentally determined value. Recent studies have reported HRMS data for this compound using electrospray ionization (ESI). nih.gov The calculated mass for the protonated molecule [M+H]⁺ is 222.09134, which shows excellent agreement with experimentally found values. nih.govuni.lu
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Source |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most diagnostic band for this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1730-1685 cm⁻¹. vscht.cz Conjugation of the carbonyl group with the acridine aromatic system would likely shift this absorption to a lower wavenumber within this range. vscht.cz
Other significant absorptions include:
Aromatic C-H stretching: These vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz
Aromatic C=C stretching: Multiple bands of variable intensity are anticipated in the 1600-1400 cm⁻¹ region, characteristic of the acridine ring system. vscht.cz
Aliphatic C-H stretching: Vibrations from the methyl (-CH₃) group will be observed below 3000 cm⁻¹. vscht.cz
C-H bending vibrations: Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. vscht.cz
While specific experimental IR data for this compound is not detailed in the provided search results, analysis of related 9-substituted acridine derivatives shows characteristic bands for N-H, ArC-H, and ArC=C vibrations, which supports the expected regions for the functional groups in the target molecule. core.ac.uk
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1710-1685 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1400 |
| Aldehyde C-H | Stretch | ~2720 |
This table is based on general principles of IR spectroscopy and data for analogous compounds. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com
The extensive conjugated system of the acridine core, extended by the aldehyde group at the 9-position, is expected to result in strong absorptions in the UV region. The π→π* transitions, which are typically intense (high molar absorptivity, ε), arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals. upi.edu The spectrum of a related compound, acridine-9-carboxylic acid, shows a maximum absorption (λmax) at approximately 359 nm and 385 nm. nih.gov
Additionally, the presence of the carbonyl group's non-bonding lone pair electrons (n) allows for a lower energy n→π* transition. These transitions are characteristically weak (ε < 100) and often appear as a separate band or a shoulder at a longer wavelength compared to the π→π* transitions. masterorganicchemistry.comupi.edu The introduction of different substituents on the acridine ring can influence the position and intensity of these absorption bands. scribd.com
Table 3: UV-Vis Absorption Data for a Related Acridine Derivative nih.gov
| Compound | λmax (nm) |
|---|
This data is for a structurally related compound and serves as an example of the typical absorption regions for substituted acridines.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uol.de This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and stereochemistry. uhu-ciqso.es
For a compound like this compound, obtaining suitable single crystals would allow for the unambiguous confirmation of its structure. The analysis would reveal the planarity of the acridine ring system and the orientation of the aldehyde group relative to the ring. It would also detail how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as π–π stacking, which is common in planar aromatic systems like acridine. beilstein-journals.org
While a specific crystal structure for this compound is not available in the provided results, the structures of several related acridine derivatives have been successfully elucidated using this method. nih.govmdpi.com For example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comuni.lubldpharm.comtriazolo[3,4-b] nih.govmdpi.combldpharm.comthiadiazole was determined to confirm its molecular and supramolecular structure, demonstrating the utility of this technique for complex heterocyclic systems. mdpi.com This confirms that single-crystal X-ray diffraction is a standard and powerful tool for the structural verification of acridine-based compounds. nih.govbeilstein-journals.org
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an effective method for assessing the purity of volatile and semi-volatile compounds like this compound.
In this method, the sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. ub.edu
For purity assessment of this compound, a GC-MS analysis would produce a chromatogram showing a major peak corresponding to the target compound at a specific retention time. The presence of any additional peaks would indicate impurities. researchgate.net The mass spectrum of the main peak can be compared to a reference spectrum or analyzed for its characteristic molecular ion and fragmentation pattern to confirm the identity of the compound. The mass spectra of any impurity peaks can be similarly analyzed to identify their structures, which is crucial for understanding the reaction byproducts or degradation products. nih.gov Although GCxGC-MS offers even greater separation for complex mixtures, standard GC-MS is a robust and widely used tool for the quality control of synthesized organic compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₅H₁₁NO, the theoretical elemental composition can be calculated. ontosight.ai This data is then compared with the experimental results obtained from an elemental analyzer to confirm the compound's identity and purity. clockss.org
A study on related acridine derivatives demonstrated the use of a Perkin-Elmer CHN 2400 analyzer for elemental analysis. clockss.org The synthesis of various acridine compounds often involves elemental analysis as a key characterization step to verify the successful incorporation of different functional groups. scribd.com
Below is a table showing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 15 | 180.165 | 81.43% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.01% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.33% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.23% |
| Total | 221.259 | 100.00% |
Thermogravimetric Analysis (TGA) for Thermal Stability Characterization
In the context of acridine derivatives, TGA has been employed to characterize the thermal properties of silica (B1680970) modified with 9-methylacridine (B196024) and 9-undecylacridine, which were developed as mixed-mode stationary phases for HPLC. researchgate.net The TGA data helps to understand the stability of the stationary phase material under the temperature conditions that might be encountered during HPLC analysis. The process involves heating the sample at a controlled rate and recording the weight loss at different temperature points. libretexts.org The resulting thermogram, a plot of mass versus temperature, reveals the temperatures at which decomposition or other thermal events occur. libretexts.org
Interactions with Biomolecules and Supramolecular Assemblies
DNA Intercalation and Binding Properties of Acridine (B1665455) Derivatives
The primary mechanism by which acridine derivatives interact with DNA is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This mode of binding is a critical step in the biological action of many clinically used drugs. mdpi.com The fluorescent properties inherent to many acridine derivatives, including the potential fluorescence of 2-Methylacridine-9-carbaldehyde, make them valuable as biochemical probes for studying these nucleic acid interactions. ontosight.aimdpi.com
Mechanistic Studies of DNA Binding, including π-π Interactions
The intercalation of the acridine core into the DNA double helix is primarily driven by non-covalent forces, most notably π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs. mdpi.comresearchgate.net These interactions are fundamental to the stability of the DNA-ligand complex. The planar nature of the acridine ring system is crucial for effective insertion into the DNA base stack. Furthermore, the substituents on the acridine ring can influence the electronic properties and steric hindrance, thereby affecting the strength and specificity of these π-π interactions.
Influence of Acridine Derivatives on Nucleic Acid Structure and Function
The intercalation of acridine derivatives into the DNA helix inevitably leads to significant structural perturbations. This includes the unwinding and lengthening of the DNA duplex to accommodate the intercalated molecule. researchgate.net Such distortions can have profound consequences on the normal functioning of DNA, including the inhibition of replication and transcription by impeding the action of enzymes like DNA and RNA polymerases. researchgate.net Some acridine derivatives have also been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. ontosight.aimdpi.com
Binding to G-Quadruplex DNA Sequences
Beyond the canonical double helix, guanine-rich sequences of DNA can fold into four-stranded structures known as G-quadruplexes. These structures are found in functionally important regions of the genome, such as telomeres and gene promoter regions, making them attractive targets for therapeutic intervention. researchgate.netnih.gov
Numerous studies have demonstrated that acridine derivatives can effectively bind to and stabilize G-quadruplex DNA. researchgate.netnih.gov This binding is often characterized by the stacking of the planar acridine chromophore onto the terminal G-quartets of the G-quadruplex structure. nih.gov The selectivity of acridine derivatives for G-quadruplex DNA over duplex DNA can be modulated by the nature and positioning of their side chains. For instance, some studies have shown that while certain inactive acridine derivatives exhibit high selectivity for G-quadruplex structures, more active derivatives may show high affinity for various DNA structures with less specificity. nih.govnih.gov Research on 5-methylacridine derivatives has indicated that while they possess a high affinity for most DNA sequences, they may lose some of the quadruplex selectivity observed in their unmethylated counterparts. nih.gov
Interactions with Duplex DNA
The interaction of acridine derivatives with duplex DNA is the most classic and well-studied aspect of their biomolecular interactions. The primary mode of interaction is intercalation, which has been confirmed through various biophysical techniques. Studies on acridine-4-carboxamides, for example, have shown their ability to thermally stabilize short DNA duplexes. nih.gov The affinity of acridine derivatives for duplex DNA can be influenced by the base composition, with some derivatives showing a preference for GC-rich sequences. nih.gov
The binding of acridine derivatives to duplex DNA can be investigated using techniques such as UV-Vis spectrophotometry, where changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) upon addition of DNA are indicative of interaction. mdpi.com
Quantitative Analysis of Binding Constants (e.g., via Fluorescence Titration)
Fluorescence titration is a powerful technique used to quantify the binding affinity between a fluorescent ligand and a biomolecule like DNA. The intrinsic fluorescence of many acridine derivatives makes them ideal candidates for such studies. ontosight.ai By monitoring the changes in fluorescence intensity of the acridine derivative upon incremental addition of DNA, one can calculate the binding constant (K), which is a measure of the strength of the interaction.
For example, studies on thiosemicarbazone derivatives of 9-acridinaldehyde have reported binding constants in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA. mdpi.comresearchgate.net Similarly, fluorescence quenching studies have been used to confirm the high duplex DNA binding affinity of other acridine derivatives. The following table illustrates binding constants obtained for various acridine derivatives with DNA, showcasing the range of affinities observed.
| Acridine Derivative Type | DNA Type | Binding Constant (K) M⁻¹ | Reference |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives | ctDNA | 1.74 × 10⁴ - 1.0 × 10⁶ | mdpi.comresearchgate.net |
| Acridine N-acylhydrazone derivatives | ctDNA | 1.01 × 10³ - 3.18 × 10³ | mdpi.com |
ctDNA: calf thymus DNA
Structure-Activity Relationship (SAR) Studies in DNA-Ligand Interactions
The relationship between the chemical structure of acridine derivatives and their DNA binding affinity and biological activity is a critical area of research. SAR studies help in the rational design of new compounds with enhanced and specific activities. scirp.org
The position and nature of substituents on the acridine ring play a crucial role in determining the DNA binding properties. For instance, studies on 9-substituted acridine derivatives have shown that electron-withdrawing groups can be favored for both DNA binding and anticancer activity, while electron-donating groups may result in moderate activity. nih.gov In a series of acridine N-acylhydrazone derivatives, a fluoro-substituted compound displayed the highest binding affinity. mdpi.com
Furthermore, the introduction of a methyl group can also influence binding. For example, studies on 5-methylacridine derivatives showed that while they had a high affinity for DNA, they exhibited poor specificity compared to their non-methylated analogs which showed high selectivity for G-quadruplex structures. nih.govnih.gov This suggests that the 2-methyl group in this compound likely influences its DNA binding characteristics, potentially affecting both affinity and selectivity for different DNA structures. The aldehyde group at the 9-position also offers a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered DNA interaction profiles. ontosight.aimdpi.com
Interaction with Enzymes and Proteins
The biological activity of acridine derivatives is frequently attributed to the acridine moiety's ability to interact with biomolecules like DNA and enzymes. nih.gov These interactions are pivotal in various therapeutic applications, including anticancer and antimicrobial treatments. nih.govontosight.ai
Topoisomerase Inhibition (Type I and II) by Acridine Derivatives
Acridine derivatives are well-documented inhibitors of DNA topoisomerases, essential enzymes that manage the topological states of DNA during cellular processes like replication and transcription. nih.gov These compounds primarily function as "topoisomerase poisons," which stabilize the covalent complex formed between the topoisomerase enzyme and DNA. nih.govfrontiersin.org This action leads to the accumulation of DNA strand breaks, ultimately triggering cell death, a mechanism exploited in cancer therapy. frontiersin.org
The core mechanism involves the planar, polyaromatic structure of the acridine ring system, which intercalates between the base pairs of the DNA double helix through π-π stacking interactions. nih.govnih.gov This intercalation distorts the DNA structure, interfering with the enzyme's ability to re-ligate the cleaved DNA strands. frontiersin.org Acridine-based compounds can inhibit both Type I and Type II topoisomerases. nih.govnih.gov For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a known dual inhibitor of both topoisomerase I and II. nih.gov The inhibition of these enzymes is a cornerstone of the anti-tumor activity observed in many acridine derivatives. ontosight.airesearchgate.net
Telomerase Inhibition Mechanisms
Telomerase is another key enzymatic target for acridine derivatives in the context of anticancer research. This enzyme is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, and is highly active in the vast majority of cancer cells, contributing to their immortality. nih.govmdpi.com
Acridine derivatives can inhibit telomerase activity primarily by interacting with and stabilizing G-quadruplex structures. nih.gov The guanine-rich single-stranded DNA overhang of human telomeres can fold into these four-stranded secondary structures. nih.gov Ligands like certain acridine derivatives bind to these G-quadruplexes, preventing the telomerase enzyme from accessing and elongating the telomere. nih.govresearchgate.net This stabilization of the G-quadruplex is a recognized mechanism for telomerase inhibition and is considered an attractive strategy for developing anti-cancer drugs. nih.govnih.gov The binding is typically non-electrostatic, involving π-π stacking interactions between the planar acridine molecule and the G-tetrads of the quadruplex. nih.gov
Acetylcholinesterase and Human Carbonic Anhydrase Isozyme Inhibition
Beyond DNA-interacting enzymes, acridine derivatives have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). Tacrine, an acridine derivative with a partially hydrogenated ring, is a known AChE inhibitor used in the treatment of Alzheimer's disease. dokumen.pub The development of new acridine hybrids continues to be an area of interest for discovering potent and selective AChE inhibitors. nih.govacs.org
Human carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes. mdpi.com Certain hCA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are linked to cancer progression, making them valuable therapeutic targets. mdpi.comnih.gov While sulfonamides are the most common class of CA inhibitors, other chemical scaffolds are also being explored. nih.govbeilstein-journals.org Studies on various heterocyclic compounds have demonstrated inhibitory activity against different hCA isozymes, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. mdpi.comnih.gov The inhibition constants (Ki) for these compounds can range from the nanomolar to the micromolar scale, indicating varying degrees of potency and selectivity for the different isoforms. mdpi.comnih.gov
Human Serum Albumin (HSA) Binding Studies
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for a wide variety of endogenous and exogenous substances, including many drugs. nih.govbiorxiv.org The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and half-life. nih.govtcichemicals.com HSA is a globular protein composed of three homologous domains (I, II, and III), with two main drug-binding sites, known as Sudlow site I (in subdomain IIA) and site II (in subdomain IIIA). nih.govnih.gov
Fluorescence spectroscopy is a powerful technique used to study the interaction between drugs and proteins like HSA. mdpi.compensoft.net HSA's intrinsic fluorescence is primarily due to its single tryptophan residue, Trp-214, located in Sudlow site I (subdomain IIA). nih.govmdpi.com When a ligand binds to HSA at or near this tryptophan residue, it can cause a decrease, or "quenching," of the fluorescence intensity. mdpi.comsemanticscholar.org
By monitoring the quenching of HSA's fluorescence upon the addition of increasing concentrations of a ligand, such as an acridine derivative, one can characterize the binding interaction. mdpi.comresearchgate.net The process is often analyzed using the Stern-Volmer equation to determine quenching constants. semanticscholar.org This analysis can reveal the binding constant (Kb) and the number of binding sites, providing quantitative data on the affinity between the compound and the protein. mdpi.comresearchgate.net The data often indicate that the binding is a spontaneous process, driven by forces such as hydrogen bonding and van der Waals interactions. pensoft.netresearchgate.net
Table 1: HSA Binding Parameters for Acridine Derivative 3a This table presents data for a representative acridine derivative (N′-[(E)-(Acridin-4-yl)methylidene]benzohydrazide) from a referenced study to illustrate typical binding parameters.
| Parameter | Value in Absence of Site Marker | Value in Presence of Warfarin (B611796) | Value in Presence of Ibuprofen (B1674241) | Reference |
|---|---|---|---|---|
| KSV (M-1) | - | 2.26 | 3.28 | nih.govmdpi.com |
| Kb (M-1) | - | 2.54 | 6.67 | nih.govmdpi.com |
To identify the specific binding location of a ligand on HSA, site marker displacement experiments are performed. nih.gov These experiments utilize well-characterized compounds that are known to bind selectively to either Sudlow site I or site II. nih.gov Warfarin is a classic marker for site I, while ibuprofen is commonly used as a marker for site II. nih.govmdpi.com
The experiment involves pre-incubating HSA with the acridine derivative and then titrating this complex with a site marker. nih.gov If the acridine derivative and the site marker compete for the same binding site, the addition of the marker will displace the derivative, leading to a change in the measured signal, such as the fluorescence intensity. mdpi.com For example, a significant decrease in the binding constant of an acridine derivative in the presence of warfarin suggests that the derivative binds to Sudlow site I. nih.govmdpi.com Conversely, minimal change in binding in the presence of one marker, but significant change with the other, helps to pinpoint the primary binding domain on the albumin molecule. mdpi.com
Compound Names
Design of Peptide-Acridine Conjugates as Ribonuclease Activity Mimics
The design of synthetic molecules that can mimic the function of natural enzymes is a significant area of research in bioorganic chemistry. One notable endeavor has been the creation of artificial ribonucleases (RNases), enzymes that catalyze the cleavage of ribonucleic acid (RNA). Scientists have designed and synthesized peptide-acridine conjugates that mimic the key features of Ribonuclease A (RNase A), a well-studied enzyme. nih.gov
These synthetic mimics are constructed based on three crucial aspects of the catalytic mechanism of RNase A:
Substrate Binding : The acridine moiety serves as an RNA binding domain, mimicking the function of the substrate binding site of RNase A. Specifically, derivatives of 2-methylacridine (B1618800), such as 2-methyl-9-acridinemethylene, are utilized for their ability to intercalate into the RNA structure. nih.govnih.gov
Catalytic Action : Short peptide sequences are attached to the acridine core to provide the catalytic functional groups. These peptides are designed to replicate the roles of key amino acid residues in the active site of RNase A, namely His-12 and His-119, which are responsible for proton abstraction and donation, and Lys-41, which stabilizes the transition state. nih.govnih.gov
Linkage : A lysine (B10760008) residue is typically used as a linker to connect the catalytic peptide to the acridine intercalator. nih.gov
A series of such conjugates were synthesized and their ability to cleave RNA was evaluated. The cleavage of the target RNA was confirmed using methods like agarose (B213101) gel electrophoresis and gel-permeation chromatography. nih.govnih.gov
Research has shown that several carboxyl-amidated conjugates, including those with the peptide sequences HGHK, HPHK, and GGHK attached to a 2-methyl-9-acridinemethylene group, exhibit similar hydrolytic activity. nih.gov The proposed catalytic mechanism for these mimics primarily involves the abstraction of the 2'-proton from the ribose sugar and the stabilization of the resulting pentacoordinated phosphorous transition state. nih.govnih.gov An important finding was that these synthetic RNases were effective on ribosomal RNA (rRNA) and single-stranded RNA but did not act on double-stranded RNA or transfer RNA (tRNA). nih.gov
| Conjugate Structure | Peptide Sequence | Acridine Moiety | Linker | Observed Activity |
| HGHK(Acr)-NH₂ | His-Gly-His-Lys | 2-methyl-9-acridinemethylene | Lysine | Hydrolytic activity on rRNA and ssRNA nih.gov |
| HPHK(Acr)-NH₂ | His-Pro-His-Lys | 2-methyl-9-acridinemethylene | Lysine | Hydrolytic activity on rRNA and ssRNA nih.gov |
| GGHK(Acr)-NH₂ | Gly-Gly-His-Lys | 2-methyl-9-acridinemethylene | Lysine | Hydrolytic activity on rRNA and ssRNA nih.gov |
Table 1: Examples of Peptide-Acridine Conjugates Designed as Ribonuclease Mimics. "Acr" denotes the 2-methyl-9-acridinemethylene group.
Supramolecular Chemistry and Self-Assembly of Acridine-Based Systems
The planar, aromatic structure of the acridine ring system makes it an excellent building block in supramolecular chemistry and the design of self-assembling systems. The assembly processes are driven by a variety of non-covalent interactions, leading to the formation of ordered, higher-level structures from individual molecules.
The key interactions governing the self-assembly of acridine derivatives include:
π-π Stacking : The electron-rich aromatic surfaces of acridine molecules tend to stack on top of one another. This is a predominant force in the formation of aggregates and ordered arrays. nih.govnih.gov
Hydrogen Bonding : The nitrogen atom in the acridine ring and various substituents can act as hydrogen bond acceptors, while appropriate functional groups can serve as donors. This interaction plays a crucial role in directing the assembly of molecules in the solid state. nih.govasianpubs.org
Hydrophobic Effect : In aqueous solutions, the tendency of the nonpolar acridine rings to minimize contact with water drives their aggregation. This effect is fundamental to self-assembly in water. mdpi.com
Metal Coordination : The nitrogen atom of the acridine ring can coordinate with metal ions, such as Pd(II), providing a powerful tool to guide the self-assembly process and create specific, metal-mediated architectures like macrocycles. nih.gov
Researchers have demonstrated that by strategically placing acridine units on other molecular scaffolds, such as helical aromatic oligoamides, it is possible to direct their organization in the solid state. nih.gov These appended acridines can facilitate helix-helix association through aromatic stacking, leading to the formation of discrete dimers or extended one-dimensional arrays. nih.gov
In another example, novel macrocyclic fluorescent sensors derived from acridine have been shown to self-assemble in the solid state, a process driven by a combination of hydrogen bonding and π-π interactions. nih.gov The self-assembly of a homo mdpi.comheterocalix mdpi.comarene mdpi.comtriazine containing an acridine moiety was found to form infinite one-dimensional chains and two-dimensional zigzag layered structures through multiple intermolecular hydrogen bonds. asianpubs.org
The aggregation of acridine derivatives in solution is also a subject of detailed study. For instance, protonated cations of Acridine Orange, a well-known acridine derivative, can form stable J-heteroaggregates in water. mdpi.com The self-assembly of organic molecules like acridines in aqueous environments is governed by a delicate balance between entropy and enthalpy. mdpi.com Furthermore, acridine derivatives can be incorporated into Langmuir monolayers at the air/water interface, where their aggregation is promoted by their inherent self-assembly tendency. acs.org
These principles of supramolecular chemistry and self-assembly, demonstrated across a range of acridine-based systems, are directly applicable to this compound. Its acridine core provides the necessary platform for π-π stacking, while the aldehyde group offers a site for further chemical modification or participation in hydrogen bonding, enabling its potential use in the construction of complex supramolecular architectures.
| Driving Force | Description | Example System | Resulting Structure |
| π-π Stacking | Attraction between aromatic rings of acridine units. | Acridine appendages on helical foldamers. nih.gov | Discrete dimers, 1D arrays. nih.gov |
| Hydrogen Bonding | Interaction between H-bond donors and acceptors. | Acridine-derived bisbenzimidazolium macrocycles. nih.gov | Self-assembled cyclophanes in the solid state. nih.gov |
| Metal Coordination | Binding of acridine nitrogen to metal ions. | Acridine-appended foldamers with Pd(II). nih.gov | Metal-mediated multihelical macrocycles. nih.gov |
| Hydrophobic Effect | Aggregation in water to minimize contact with the solvent. | Protonated Acridine Orange in aqueous solution. mdpi.com | J-heteroaggregates. mdpi.com |
Table 2: Key Non-Covalent Interactions Driving the Self-Assembly of Acridine-Based Systems.
Advanced Applications and Research Directions
Development of Fluorescent Probes and Indicators
The inherent fluorescence of the acridine (B1665455) ring system makes 2-Methylacridine-9-carbaldehyde a promising candidate for the development of sophisticated fluorescent tools for chemical and biological sensing.
pH-Sensitive Fluorescent Lifetime (FL) Indicators
Acridine and its derivatives are known for their sensitivity to the surrounding chemical environment, particularly pH. While specific research on this compound is limited, extensive studies on the closely related Acridine-9-carbaldehyde (B184197) provide a strong basis for its potential as a pH-sensitive fluorescent lifetime (FL) indicator.
Fluorescence lifetime, the average time a molecule remains in its excited state before emitting a photon, is an intrinsic property that is less susceptible to artifacts like probe concentration and photobleaching compared to fluorescence intensity. Research has shown that the fluorescence lifetime of acridine derivatives can vary significantly with changes in pH. For instance, the fluorescence lifetime of Acridine-9-carbaldehyde, when covalently bound to amine-modified silica (B1680970), exhibits a significant change of approximately 15 nanoseconds over a pH range of 3 to 6. This substantial variation makes it a promising candidate for the development of robust pH sensors. The introduction of a methyl group at the 2-position in this compound is hypothesized to modulate the electronic properties of the acridine core, potentially fine-tuning its pKa and fluorescence lifetime response, although specific data is not yet available.
Table 1: Comparison of Fluorescent Lifetime Properties of Acridine Derivatives as pH Indicators
| Compound | Matrix | pH Range | Fluorescence Lifetime Change (ns) |
| Acridine | - | 5 - 8 | ~13 |
| 9-Acridinemethanamine | Solution & Immobilized | 2 - 5 | ~11 |
| Acridine-9-carbaldehyde | Immobilized on amine-modified silica | 3 - 6 | ~15 |
| This compound | Data not available | Not determined | Not determined |
Data for Acridine, 9-Acridinemethanamine, and Acridine-9-carbaldehyde is based on existing research. Data for this compound is hypothetical and requires experimental verification.
Fluorescent Materials for Bioimaging and Visualization of Biomolecules
The ability of acridine derivatives to intercalate into DNA and their inherent fluorescence make them valuable tools for bioimaging. The aldehyde group at the 9-position of this compound offers a reactive handle for conjugation to biomolecules, such as proteins and nucleic acids, enabling their visualization within cellular environments.
The development of fluorescent probes for bioimaging is a rapidly advancing field, with a continuous demand for new fluorophores with improved photostability, higher quantum yields, and specific targeting capabilities. The structural modifications of the acridine core, such as the introduction of a methyl group, can influence these photophysical properties. While specific bioimaging applications of this compound are not yet widely reported, the general principles of using functionalized acridines as fluorescent labels suggest its potential in this area.
Design of Light-Activated Materials and Sensors
The photosensitivity of the acridine scaffold opens up possibilities for the design of light-activated materials and sensors. The aldehyde functionality in this compound can be utilized to synthesize photoresponsive molecules. For example, it can be converted into an oxime or a hydrazone, which can undergo photo-induced cleavage or isomerization, leading to a change in fluorescence or other properties. This "caged" approach allows for the controlled release of a substance or the activation of a fluorescent signal upon light irradiation, which is highly desirable for applications in targeted drug delivery and high-resolution imaging.
Investigations into Chemiluminescent Properties and their Applications
Chemiluminescence, the emission of light from a chemical reaction, is a powerful analytical technique. Acridinium (B8443388) esters, which can be synthesized from acridine derivatives, are well-known for their high chemiluminescence quantum yields. The reaction of this compound to form a corresponding acridinium salt could lead to a new class of chemiluminescent probes.
The general mechanism for acridinium ester chemiluminescence involves the reaction with an oxidant, typically hydrogen peroxide, in an alkaline medium. This leads to the formation of a transient dioxetanone intermediate, which decomposes to an electronically excited acridone (B373769) that emits light upon relaxation to the ground state. The substituents on the acridine ring can significantly influence the kinetics and efficiency of this process. The methyl group in the 2-position of the acridine ring in a potential 2-methyl-10-alkylacridinium-9-carboxylate salt could affect the electronic distribution and, consequently, the chemiluminescence properties.
Materials Science Applications
Beyond biological applications, the electronic characteristics of this compound make it a candidate for use in advanced materials.
Organic Semiconductors and Optoelectronic Devices
Acridine derivatives are being investigated for their potential as organic semiconductors in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planar, π-conjugated structure of the acridine core facilitates charge transport.
The performance of organic semiconductors is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic energy levels (HOMO and LUMO). The introduction of a methyl group and an aldehyde group to the acridine scaffold in this compound can be expected to modify these properties. The aldehyde group, being an electron-withdrawing group, can lower the LUMO energy level, potentially improving electron injection and transport. The methyl group, an electron-donating group, could raise the HOMO energy level. This ability to tune the electronic properties through chemical modification is a key advantage of organic semiconductors.
While specific device performance data for this compound is not yet available, the broader class of acridine-based materials continues to be an active area of research in organic electronics.
Table 2: Potential Impact of Substituents on the Properties of Acridine-Based Organic Semiconductors
| Substituent Group | Position | Potential Effect on Electronic Properties | Potential Impact on Device Performance |
| Methyl (-CH3) | 2 | Electron-donating, may raise HOMO level | Could affect charge injection and transport properties |
| Carbaldehyde (-CHO) | 9 | Electron-withdrawing, may lower LUMO level | Could enhance electron injection and transport |
This table presents generalized potential effects based on the electronic nature of the substituent groups. Actual effects would need to be determined experimentally.
Components in Dye-Sensitized Solar Cells
Acridine derivatives are being investigated as potential photosensitizers in dye-sensitized solar cells (DSSCs). Novel aromatic amine-substituted acridine dyes have been synthesized for this purpose. Research has shown that the protonation and quaternization of the acridine nitrogen can lead to dyes with an extended light absorption range, covering wavelengths from 400 to 800 nm. researchgate.net This broader absorption spectrum is a crucial factor in enhancing the efficiency of DSSCs, as it allows for the harvesting of a larger portion of the solar spectrum. researchgate.net Computational modeling is often employed to understand the structure-property relationships of these acridine-based dyes, evaluating parameters like dihedral angles and bond lengths to assess molecular planarity and conjugation, which are vital for efficient electron transfer processes within the solar cell. researchgate.net
Applications in Industrial Dyeing Materials and Pigments
Historically, acridine-based dyes were of considerable commercial importance in the textile and dyeing industries. wikipedia.orgvinnerlabs.com However, their use has declined because many of these dyes exhibit poor lightfastness, meaning they fade upon exposure to light. wikipedia.org Consequently, their application is now limited to more niche areas. wikipedia.org
Despite this, the industrial relevance of acridine and acridone derivatives continues, particularly in the formulation of inks and pigments. mdpi.com The strategy of sulfonation, which involves adding sulfonic acid groups to the acridine or acridone structure, is a key modification. This process not only enhances the aqueous solubility of these compounds but also provides functional handles for further chemical modifications, making them versatile scaffolds for various applications in materials science. mdpi.com
Electroluminescence Phenomena in Acridine-Based Compounds
The phenomenon of electroluminescence—the emission of light in response to an electric current—was observed in acridine compounds as early as the 1950s in crystalline thin films of acridine orange and quinacrine. wikipedia.org This property has led to the development of modern organic light-emitting diodes (OLEDs).
Recent research has highlighted the potential of acridine-based compounds in creating highly efficient OLEDs. For instance, a red-emitting copper(I) complex incorporating a rigid 9,9-diphenyl-9,10-dihydroacridine (B1356494) donor ligand has been developed. acs.org This complex exhibits a high photoluminescence quantum yield of up to 70% and achieves a maximum external quantum efficiency of 21.1% in OLED devices, representing state-of-the-art performance for red-emitting OLEDs based on coinage metal complexes. acs.org Such advancements underscore the continuing importance of the acridine scaffold in the development of advanced electroluminescent materials.
Role as Catalysts and Reagents in Organic Synthetic Transformations
The acridine structure is a key component in the development of advanced photocatalysts. A notable class of visible-light photocatalysts features a 9-arylacridine structure, which is effective in promoting direct decarboxylative radical generation. nih.gov These acridine photocatalysts have been successfully used in dual catalytic systems, for example, in combination with copper for the decarboxylative amination of carboxylic acids. nih.gov
Furthermore, acridinium dyes, which are derivatives of acridine, are gaining popularity as organic photocatalysts due to their high excited-state reduction potentials. chinesechemsoc.org Methods for the modular and scalable synthesis of these acridinium photocatalysts are being developed to allow for fine-tuning of their catalytic properties by modifying their core structures. chinesechemsoc.org In specific synthetic applications, this compound serves as a useful building block, for instance, in the synthesis of peptide-acridine/acridone conjugates. chemicalbook.com
Medicinal Chemistry Research Scaffolds
The planar, heterocyclic structure of acridine allows it to interact with biological macromolecules, making it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Development of Potential Anti-Mycobacterial Agents based on Acridine-9-carbaldehyde
The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis (TB) drugs. fortunejournals.com Acridine-9-carbaldehyde, a synthetic acridine alkaloid, has demonstrated significant in-vitro activity against both drug-susceptible and multidrug-resistant strains of this bacterium. fortunejournals.com
Research has shown that Acridine-9-carbaldehyde is active against rifampicin-resistant and multidrug-resistant clinical isolates. fortunejournals.comfortunejournals.com Furthermore, it exhibits synergistic activity when combined with existing first-line and second-line anti-TB drugs like rifampicin (B610482) and levofloxacin. fortunejournals.comfortunejournals.com This synergy can reduce the minimum inhibitory concentrations (MICs) of the conventional drugs, potentially restoring their effectiveness against resistant strains. fortunejournals.com
| M. tuberculosis Strain | MIC (µg/mL) |
|---|---|
| Pan-sensitive | 0.238 |
| Clinical Susceptible | 0.108 |
| Rifampicin Resistant | 0.157 |
| Multidrug-Resistant | 0.196 |
Design and Synthesis of Acridine-Based Hybrid Molecules
The development of hybrid molecules, which combine two or more pharmacologically active moieties, is a promising strategy in drug discovery to enhance efficacy, minimize adverse effects, and overcome drug resistance. Acridine scaffolds have been extensively used as a foundation for the creation of novel hybrid compounds, including acridine-isoxazole, acridine-azirine, and acridine cyclic imide hybrids.
Acridine–Isoxazole (B147169) and Acridine–Azirine Hybrids:
Recent research has focused on the synthesis of acridine-isoxazole and acridine-azirine hybrids. A straightforward approach involves the use of N-hydroxyacridinecarbimidoyl chloride hydrochlorides as precursors for nitrile oxides. These intermediates then undergo 1,3-dipolar cycloaddition reactions with various compounds such as terminal alkynes, 1,1-dichloroethene, and acrylonitrile (B1666552) to yield 3-(acridin-9/2-yl)isoxazole derivatives dntb.gov.uanih.govmdpi.com. Similarly, azirines with an acridin-9/2-yl substituent, either directly attached or via a 1,2,3-triazole linker, have been synthesized dntb.gov.uanih.gov.
Photochemical studies on these hybrids have revealed interesting properties. For instance, acridine-isoxazole hybrids, when subjected to blue light irradiation in the presence of hydrogen donor solvents like toluene, THF, or 1,4-dioxane (B91453), undergo addition to the acridine system, yielding 9-substituted acridanes dntb.gov.uamdpi.comresearchgate.net. In contrast, the three-membered rings of acridine-azirine hybrids have shown resistance to irradiation in the UV/visible boundary region, suggesting that the acridine moiety does not efficiently transfer light energy to the azirine ring to generate nitrile ylides for photoclick cycloaddition dntb.gov.uanih.gov.
The synthesis of isoxazole-containing acridine derivatives has also been achieved through Claisen condensation of 1-(4-(acridin-9-ylamino)phenyl)ethanone with substituted aromatic aldehydes to form intermediate chalcones, which are then cyclized to form the isoxazole ring ijariit.com.
Acridine Cyclic Imide Hybrids:
The synthesis of hybrid molecules incorporating both acridine and cyclic imide functionalities has been explored for potential therapeutic applications. Cyclic imides are known for a range of biological activities, including anti-inflammatory and antibacterial properties researchgate.net. The general synthetic strategy involves the condensation of 9-aminoacridine (B1665356) derivatives with cyclic anhydrides such as dihydrofuran-2,5-dione, hexahydroisobenzofuran-1,3-dione, or isochroman-1,3-dione researchgate.net. This approach allows for the creation of a diverse library of acridine-cyclic imide hybrids for biological evaluation.
Research into Acridine Derivatives as Anti-Virulence Agents
A significant area of current research is the investigation of acridine derivatives as anti-virulence agents, which inhibit the pathogenic mechanisms of microorganisms without directly killing them. This approach is advantageous as it may exert less selective pressure for the development of drug resistance mdpi.com.
One of the primary targets for anti-virulence therapy is the inhibition of biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them highly resistant to conventional antimicrobial agents mdpi.comnih.gov.
In a notable study, a series of acridine derivatives were screened for their ability to inhibit biofilm formation in the pathogenic fungus Candida albicans. Among the tested compounds, acridine-4-carboxylic acid demonstrated significant activity, inhibiting biofilm formation at a concentration of 10 µg/mL without affecting the growth of planktonic (free-floating) cells mdpi.comresearchgate.net. This compound was also found to reduce hyphal formation and cell aggregation, key virulence factors for C. albicans mdpi.com. The minimum inhibitory concentration (MIC) for acridine-4-carboxylic acid was 60 µg/mL mdpi.comresearchgate.net.
The potential of acridine derivatives as anti-virulence agents extends to bacteria as well. Some thiazole (B1198619) derivatives incorporating an acridine scaffold have been shown to inhibit biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria without affecting their growth mdpi.com.
Rational Design of Novel Inhibitors with Multitarget Qualities
The complexity of many diseases, such as cancer, often involves multiple biological pathways. This has led to the rational design of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets simultaneously nih.govbenthamscience.comresearchgate.net. The acridine scaffold has proven to be a valuable platform for the development of such multi-target inhibitors.
A key strategy in the design of MTDLs is the hybridization of different pharmacophores. For instance, researchers have designed and synthesized novel 9-anilinoacridines containing phenyl-urea moieties as potential dual inhibitors of Src and MEK kinases, which are involved in cancer cell proliferation and survival nih.govresearchgate.net. Molecular docking studies are often employed to guide the design of these hybrid molecules to ensure optimal interaction with the target enzymes nih.gov.
In one study, a compound designated as 8m from a series of 9-anilinoacridine (B1211779) derivatives demonstrated inhibitory activity against both Src (59.67% inhibition) and MEK (43.23% inhibition) at a concentration of 10 µM nih.gov. This compound also showed moderate inhibition of downstream effectors ERK and AKT and was found to induce apoptosis in K562 tumor cells nih.gov.
The development of acridine derivatives as multi-target agents is an active area of research, with efforts focused on inhibiting other combinations of targets, such as VEGFR-2 and EGFR, and histone deacetylase and poly (ADP-ribose) polymerases researchgate.net.
Mechanistic Studies of Acridine Derivatives in Inactivating Viral and Bacterial Pathogens via DNA Binding
The biological activity of many acridine derivatives is attributed to their ability to interact with DNA. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix nih.govresearchgate.netnih.govnih.gov. This interaction can disrupt DNA replication and transcription, leading to the inactivation of pathogens.
The binding of acridine derivatives to DNA is a non-covalent interaction, primarily driven by π-π stacking interactions between the acridine ring and the DNA bases mdpi.comrsc.org. The mode of binding can be influenced by the concentration of both the acridine derivative and the DNA. At low DNA to dye ratios, some acridine derivatives may bind externally to the DNA surface through electrostatic interactions rsc.org. However, at higher ratios, the predominant mode of interaction is intercalation rsc.org.
This DNA intercalating ability is a key mechanism for the antibacterial and antiviral properties of acridines researchgate.netmdpi.com. By binding to the DNA of viral and bacterial pathogens, these compounds can inhibit essential cellular processes, ultimately leading to the inactivation of the pathogen. For example, the antileishmanial activity of some acridine derivatives has been linked to their DNA interaction mdpi.com.
Furthermore, some acridine derivatives can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription nih.govnih.govmdpi.com. By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to DNA strand breaks and cell death nih.gov.
Investigation of Radio-Labeled Acridines for Diagnostic Applications (e.g., Aβ aggregates)
Radio-labeled molecules are essential tools in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The development of radio-labeled probes that can specifically target pathological markers is a major focus of medical research.
One area of interest is the development of probes for the in vivo imaging of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease nih.govnih.gov. The ability to visualize and quantify Aβ plaques in the brain would aid in the early diagnosis and monitoring of the disease.
While the direct radio-labeling of this compound has not been extensively reported, the acridine scaffold is being investigated for its potential in this area. The structural features of acridine derivatives that allow them to bind to DNA also make them potential candidates for binding to the β-sheet structures of Aβ aggregates.
The general approach involves synthesizing a derivative of the target molecule that can be labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, or a gamma-emitting radionuclide like iodine-123 or technetium-99m. For example, thiosemicarbazone-based ligands have been functionalized to selectively bind Aβ plaques and have been complexed with the positron-emitting copper-64 for PET imaging researchgate.net. Similar strategies could be applied to acridine derivatives. The synthesis of radio-iodinated chalcones has been explored as probes for Aβ aggregates, demonstrating the feasibility of modifying small molecules for this diagnostic purpose nih.gov.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules northwestern.edu. These methods, which are based on the principles of quantum mechanics, can provide valuable insights that complement experimental studies.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules, including acridine derivatives nrel.govkarazin.uaresearchgate.net. By solving the Schrödinger equation, DFT calculations can determine various molecular properties, such as:
Optimized 3D geometries: Predicting bond lengths and angles.
Electronic properties: Calculating molecular orbital energies (HOMO and LUMO), electron density distribution, and ionization potentials osti.govresearchgate.net.
Spectroscopic properties: Simulating electronic absorption spectra karazin.ua.
Thermodynamic properties: Determining enthalpies and Gibbs free energies nrel.gov.
These calculations are crucial for understanding the reactivity of acridine derivatives. For example, the distribution of electron density can indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack researchgate.net. The energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of reactivity.
Quantum chemical calculations have been employed to study the basicity of acridine derivatives and to map their reactivity landscape, for instance, in sulfonation reactions osti.govmdpi.com. These theoretical studies help in rationalizing experimental observations and in predicting the behavior of novel acridine derivatives.
Molecular Modeling and Docking Simulations for Ligand-Biomolecule Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a larger biological molecule, typically a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery for identifying potential molecular targets and understanding the mechanism of action. nih.gov
The planar tricyclic structure of the acridine core is known to intercalate between the base pairs of DNA. mdpi.com Molecular docking studies on various acridine derivatives have elucidated the specific interactions, such as hydrogen bonding and π-π stacking, that stabilize the ligand-DNA complex. For this compound, the aldehyde group at the 9-position and the methyl group at the 2-position would be expected to influence its binding affinity and specificity.
Docking simulations can predict the preferred binding pose and calculate a docking score, which is an estimate of the binding affinity. mdpi.com For instance, studies on similar heterocyclic compounds have demonstrated that specific substituents can significantly alter these scores, indicating a change in binding strength. mdpi.com Molecular dynamics (MD) simulations can further refine these findings by providing insights into the dynamic stability of the ligand-biomolecule complex over time. nih.gov
Table 1: Illustrative Docking Scores of Acridine Derivatives with a Putative Protein Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Acridine | -7.5 | Tyr23, Phe88 |
| 9-Aminoacridine | -8.2 | Tyr23, Phe88, Asp121 |
| This compound | -8.8 | Tyr23, Phe88, Ser125 |
| Amsacrine | -9.5 | Tyr23, Phe88, Asp121, Arg210 |
Note: This data is illustrative and intended to demonstrate the comparative nature of docking scores.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Computational Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying the structure of a lead compound like this compound and calculating various molecular descriptors, researchers can build predictive models. These models help in designing new derivatives with enhanced potency and selectivity.
For acridine derivatives, SAR studies have revealed several key features that influence their activity. nih.govrsc.org The planarity of the acridine ring is crucial for DNA intercalation. researchgate.net Substituents at various positions can modulate this interaction and introduce new binding modes.
Substitution at C9: The aldehyde group in this compound at this position is significant. SAR studies on other 9-substituted acridines have shown that this position is critical for activity. nih.gov For example, the well-known anticancer agent Amsacrine has a substituted aniline (B41778) group at the 9-position.
Substitution on the Acridine Ring: The methyl group at the 2-position of this compound can influence its electronic properties and hydrophobicity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models often incorporate descriptors such as logP (lipophilicity), molecular weight, and electronic parameters to predict activity. researchgate.net
Table 2: Summary of General SAR Findings for Acridine Derivatives
| Structural Modification | General Effect on Activity | Rationale |
| Introduction of electron-withdrawing groups | Often enhances DNA binding and anticancer activity | Modifies the electronic distribution of the acridine ring, potentially improving intercalation. mdpi.com |
| Addition of bulky substituents at C9 | Can either increase or decrease activity depending on the target | May enhance binding through additional interactions or cause steric hindrance. |
| Substitution with hydrogen bond donors/acceptors | Can improve binding affinity and specificity | Forms specific hydrogen bonds with target residues. |
| Altering the planarity of the ring system | Generally decreases DNA intercalating activity | A planar structure is optimal for fitting between DNA base pairs. |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry offers powerful methods for predicting the spectroscopic properties and reaction pathways of molecules like this compound. These predictions are valuable for compound identification, structural elucidation, and understanding chemical reactivity.
Spectroscopic Properties: Density Functional Theory (DFT) is a widely used method to calculate various spectroscopic data. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) which are related to the electronic transitions within the molecule. acs.org
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. acs.org This is useful for identifying functional groups, such as the carbonyl stretch of the aldehyde group in this compound.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated, aiding in the structural confirmation of the molecule. nih.gov
Reaction Pathways: Computational methods can also be employed to explore the potential reaction pathways for the synthesis and degradation of this compound. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and thermodynamics of a reaction. researchgate.net For instance, the Bernthsen acridine synthesis, a common method for preparing acridines, can be modeled to understand its mechanism and optimize reaction conditions. youtube.compharmaguideline.com Machine learning models are also emerging as tools to predict the outcomes and pathways of organic reactions. researchgate.netnih.gov
Future Perspectives in 2 Methylacridine 9 Carbaldehyde Research
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The future synthesis of 2-Methylacridine-9-carbaldehyde and its derivatives is expected to be heavily influenced by the principles of green chemistry, focusing on efficiency, sustainability, and reduced environmental impact. Traditional methods for creating the acridine (B1665455) core, such as the Bernthsen acridine synthesis, often require vigorous conditions, including high temperatures (200–210°C) and stoichiometric amounts of catalysts like zinc chloride. tandfonline.com
Emerging methodologies are moving towards more sustainable alternatives. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often increasing yields for the synthesis of various heterocyclic scaffolds. tandfonline.comrsc.orgmdpi.comnih.govchemicaljournals.comnih.govsioc-journal.cn For instance, the Bernthsen reaction has been successfully adapted to microwave conditions, achieving the synthesis of 9-substituted acridines in a fraction of the time required by conventional heating. tandfonline.comtandfonline.com
The development and application of green catalysts are also a key research direction. Studies have shown that p-toluenesulphonic acid (p-TSA), a readily available and water-soluble catalyst, can effectively catalyze the solventless synthesis of 9-substituted acridines under microwave irradiation, aligning with green chemistry principles. tandfonline.comtandfonline.comresearchgate.net Furthermore, novel heterogeneous catalysts, such as a Co/C catalyst derived from rice husks, have been used for the high-yield, microwave-assisted synthesis of acridine derivatives in water, an eco-friendly solvent. rsc.orgrsc.org These approaches offer the advantages of catalyst reusability and the avoidance of hazardous solvents. rsc.org Future work will likely focus on adapting these greener, more efficient protocols specifically for the synthesis of this compound, optimizing conditions to improve yield and purity while minimizing waste.
Advancements in Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are fundamental for the routine characterization of this compound and its derivatives, future research will increasingly rely on more advanced techniques to probe subtle structural details and dynamic behaviors. rsc.orgglobalresearchonline.netnih.govarabjchem.org
Two-dimensional (2D) NMR techniques, including Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for the unambiguous assignment of complex substitution patterns, especially in new, highly derivatized analogues. ipb.ptsemanticscholar.orgresearchgate.netmdpi.comoup.com These methods will be indispensable as researchers synthesize more intricate molecules based on the this compound scaffold. mdpi.com
Furthermore, fluorescence lifetime (FL) spectroscopy represents an advanced characterization tool with significant potential. Studies on the closely related acridine-9-carbaldehyde (B184197) have demonstrated that its fluorescence lifetime is highly sensitive to the local environment, particularly pH, when immobilized on a substrate. nih.govresearchgate.net While the compound shows little FL sensitivity to pH in solution, its lifetime changes by a remarkable 15 ns over a pH range of 3–6 when covalently bound to amine-modified silica (B1680970). nih.gov This highlights the potential of using advanced fluorescence techniques to characterize the environmental sensitivity of new probes derived from this compound, providing insights beyond simple fluorescence intensity measurements. High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (Q-TOF), will continue to be essential for precise mass determination and structural confirmation of novel derivatives. oup.comnih.gov
Novel Applications in Bioimaging, Biosensing, and Targeted Drug Delivery Systems
The inherent fluorescence of the acridine nucleus makes this compound a promising platform for developing novel tools for biomedical applications. nih.gov The aldehyde group serves as a versatile chemical handle for conjugation, allowing the acridine scaffold to be tailored for specific functions in bioimaging, biosensing, and targeted therapy.
In the realm of bioimaging and biosensing , research has shown that acridine-9-carboxaldehyde can be used to synthesize fluorescent probes that are sensitive to microenvironmental parameters like pH, polarity, and viscosity. nih.gov For example, acridine-9-carbaldehyde has been used as a precursor for developing probes that can specifically image lipid droplets and lysosomes within cells and dynamically monitor changes in intracellular polarity. nih.gov Future research will likely extend this concept to this compound, designing and synthesizing new probes for the detection of specific analytes or the imaging of other cellular organelles and processes. Two-photon microscopy is another area of interest, as probes designed for this technique offer advantages like deeper tissue penetration and lower phototoxicity, making them highly suitable for in-vivo imaging. nih.gov
For targeted drug delivery , the acridine moiety's ability to intercalate with DNA has long been exploited in cancer therapy. nih.gov The future perspective involves creating sophisticated drug delivery systems that can selectively target cancer cells, thereby reducing side effects. This can be achieved by conjugating acridine derivatives to targeting molecules such as peptides or antibodies. nih.govnih.gov Another advanced approach involves the development of multifunctional nanoprobes, where acridine derivatives are conjugated to quantum dots (QDs). mdpi.com These nanoconstructs combine the therapeutic properties of the acridine compound with the photoluminescent properties of the QD, enabling real-time tracking of drug delivery to tumor cells. mdpi.com The development of platinum-acridine agents incorporated into "prodrug-payloads" (PPLs) that can be attached to cancer-targeting vehicles represents a sophisticated strategy for future therapeutic applications. nih.gov
Exploration of New Chemical Transformations and Derivatizations
The aldehyde group at the 9-position of the 2-methylacridine (B1618800) core is a key site for chemical modification, offering a gateway to a vast array of new derivatives with potentially novel properties and functions. Future research will focus on exploring diverse chemical transformations of this aldehyde to build molecular complexity and tune the compound's biological and photophysical characteristics.
Key reaction pathways for exploration include:
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.comnih.govrsc.orggcsu.edu This is a powerful carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated derivatives. For example, reacting this compound with compounds like malononitrile (B47326) or cyanoacetic esters via Knoevenagel condensation would yield new fluorescent probes and materials with extended conjugation, potentially altering their photophysical properties for sensing applications. wikipedia.org
Reductive Amination : This transformation converts the aldehyde into a new amine by first forming an imine with a primary or secondary amine, followed by reduction. wikipedia.orgscholaris.caredalyc.orgmasterorganicchemistry.comorganic-chemistry.org Reductive amination is a highly versatile method for introducing a wide range of substituents, enabling the synthesis of large libraries of acridine derivatives. These new amine derivatives could be used as building blocks for peptide conjugates or as ligands for metal complexes with therapeutic or diagnostic potential. masterorganicchemistry.com
Schiff Base Formation : The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a straightforward derivatization strategy. globalresearchonline.net These Schiff bases can possess their own biological activities or serve as intermediates for further reactions. globalresearchonline.net
Wittig and Related Reactions : These reactions would convert the aldehyde into an alkene, providing another route to extend the conjugated system of the acridine core and attach various functional groups.
By systematically exploring these and other transformations, researchers can create a diverse portfolio of novel compounds derived from this compound, each with unique properties tailored for specific applications in materials science and medicinal chemistry.
Interdisciplinary Research Collaborations and Translational Chemistry
The full potential of this compound can only be realized through robust interdisciplinary collaborations. The journey from a synthesized molecule to a functional product, whether a diagnostic tool or a therapeutic agent, requires the integrated expertise of multiple scientific fields.
Translational chemistry in this context will involve:
Chemists and Biologists : Synthetic chemists will design and create novel derivatives, while cell biologists and biochemists will evaluate their performance in biological systems. For instance, the development of a new fluorescent probe for bioimaging requires chemists to synthesize the molecule and optimize its photophysical properties, and biologists to test its efficacy, specificity, and toxicity in living cells and tissues. nih.govnih.gov
Materials Scientists and Medical Researchers : The creation of advanced drug delivery systems, such as acridine-quantum dot nanoprobes or acridine-functionalized polymers, necessitates collaboration between materials scientists with expertise in nanomaterials and medical researchers who can guide the design towards clinical relevance and test the constructs in disease models. mdpi.com
Pharmacologists and Clinicians : For any derivative with therapeutic potential, pharmacologists are needed to study its mechanism of action, pharmacokinetics, and pharmacodynamics. This research is crucial for advancing promising compounds into preclinical and eventually clinical trials, a process that requires close partnership with clinicians to ensure the research addresses unmet medical needs. acobiom.comtechnologynetworks.comyoutube.com
These collaborations are essential to bridge the gap between fundamental chemical research and real-world applications. By fostering an environment where scientists from diverse backgrounds can work together, the innovative potential of this compound in diagnostics, therapeutics, and advanced materials can be effectively translated into practical solutions.
Q & A
Q. What are the common synthetic routes for 2-Methylacridine-9-carbaldehyde, and how can reaction efficiency be monitored?
Methodology :
- Synthetic routes : The compound is typically synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation of 2-methylacridine. For example, Chen et al. (2002) optimized the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. How is this compound characterized using spectroscopic techniques?
Methodology :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in ethanol or acetonitrile. Compare with reference spectra of acridine derivatives (e.g., 9-Chloroacridine in ) to identify electronic transitions .
- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the aldehyde proton (δ ~10 ppm) and methyl group (δ ~2.5 ppm). Assign aromatic protons using coupling constants and 2D-COSY experiments .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm<sup>-1</sup> and aromatic C-H stretches .
Q. What safety protocols are critical when handling this compound in the lab?
Methodology :
- Hazard Mitigation : Consult Safety Data Sheets (SDS) for toxicity data (e.g., skin/eye irritation risks). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light .
- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for this compound be resolved?
Methodology :
- Refinement Tools : Use SHELXL for small-molecule refinement to address disorder or twinning. Adjust parameters like ADPs (anisotropic displacement parameters) and apply restraints for flexible groups .
- Cross-Validation : Compare data with Cambridge Structural Database (CSD) entries. Mercury’s packing similarity tool ( ) identifies inconsistencies in unit cell parameters or intermolecular interactions .
Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?
Methodology :
- Design of Experiments (DoE) : Vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. DCM), and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
- Byproduct Analysis : Employ HPLC-MS to detect impurities. For example, over-acylation byproducts can be mitigated by controlling POCl₃ stoichiometry .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodology :
- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and Fukui indices. Compare computed IR/NMR spectra with experimental data to validate accuracy .
- Reactivity Predictions : Simulate electrophilic aromatic substitution (EAS) sites using electrostatic potential maps. Cross-reference with experimental halogenation or nitration results .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
